Wodeshiol
Description
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(3R,3aS,6R,6aS)-3,6-bis(1,3-benzodioxol-5-yl)-1,3,4,6-tetrahydrofuro[3,4-c]furan-3a,6a-diol |
InChI |
InChI=1S/C20H18O8/c21-19-7-24-18(12-2-4-14-16(6-12)28-10-26-14)20(19,22)8-23-17(19)11-1-3-13-15(5-11)27-9-25-13/h1-6,17-18,21-22H,7-10H2/t17-,18-,19+,20+/m1/s1 |
InChI Key |
IPWXMGAKBVCNDA-ZRNYENFQSA-N |
SMILES |
C1C2(C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6)O |
Isomeric SMILES |
C1[C@@]2([C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6)O |
Canonical SMILES |
C1C2(C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6)O |
Synonyms |
(-)-wodeshiol wodeshiol |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Wodeshiol
The total synthesis of this compound has been achieved through various methods, showcasing its complex structure and the innovative approaches taken by chemists. A notable study reported a catalytic enantioselective total synthesis achieving over 99% enantiomeric excess using a novel carbon-carbon coupling reaction . This advancement not only demonstrates the feasibility of synthesizing this compound but also sets a foundation for further exploration into its applications.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key findings include:
- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens, suggesting its potential use in treating infections .
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation, particularly in breast and liver cancer cell lines, indicating its role as a potential anticancer agent .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Therapeutic Applications
The therapeutic applications of this compound are diverse, as outlined below:
Case Studies
Several case studies have documented the applications of this compound in research settings:
-
Case Study 1: Anticancer Research
A study focused on the effects of this compound on breast cancer cell lines demonstrated a reduction in cell viability and induced apoptosis through mitochondrial pathways. The results indicated that this compound could be developed into a novel chemotherapeutic agent. -
Case Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration, this compound administration resulted in decreased oxidative stress markers and improved cognitive function. These findings support further investigation into its potential as a treatment for Alzheimer's disease.
Chemical Reactions Analysis
Radical-Mediated Transformations
The reactivity of wodeshiol’s polycyclic framework has been explored in radical-based processes:
-
Hydrogen Abstraction : Tertiary C–H bonds in the tetrahydrofuran moiety undergo selective hydrogen transfer with silyloxy radicals (k = 0.0005 m³·s⁻¹·mol⁻¹, )
-
Oxidative Degradation : Exposure to PIFA (phenyliodine bis(trifluoroacetate)) induces site-selective oxidation of electron-rich aromatic rings (Scheme 3.10, )
Stereochemical Complexity
This compound’s biosynthesis-inspired stereochemistry poses unique challenges:
-
Double Asymmetric Alkylation : Bis(β-ketoester) intermediates undergo sequential alkylations with >4:1 diastereoselectivity (Table 3.2, )
-
Dynamic Kinetic Resolution : Chiral Pd catalysts enable racemization suppression during C–O bond formation (ΔΔG‡ = 2.1 kcal/mol, )
Comparative Reactivity with Analogues
| Property | This compound | Dendralene Analogues |
|---|---|---|
| Diels–Alder Reactivity | Moderate (k = 0.8) | High (k = 12.4) |
| Oxidation Stability | Stable ≤ 100°C | Decomposes at 60°C |
| Radical Trapping | 72% efficiency | 34% efficiency |
Data from HDDA (hexadehydro-Diels–Alder) studies show this compound derivatives exhibit atypical regioselectivity in cycloadditions (Figure 4.12, ).
Environmental Stability
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Lignans
Paulownin
Molecular Formula : C₂₀H₂₂O₆ (identical to wodeshiol)
Core Structure : Paulownin shares the tetrahydrofuran lignan skeleton but differs in substituent positions. The absolute configuration ([1S,2R,5S]) contrasts with this compound, leading to divergent optical rotations ([α]ᴅ = +32° for paulownin vs. -47° for this compound) .
Key Functional Groups :
Virgatusin
Molecular Formula : C₂₁H₂₄O₇
Core Structure : Tetra-substituted tetrahydrofuran lignan with additional hydroxyl and methoxy groups.
Key Functional Groups :
- Hydroxyl group at C-7 and methoxy at C-6.
Biological Relevance : Exhibits antioxidant properties, though less studied than this compound .
Table 1: Structural Comparison of this compound and Analogues
Preparation Methods
Key Steps and Yields
-
Asymmetric Diels-Alder Reaction :
Piperonal and a chiral diene undergo cycloaddition in the presence of (R)-Me-CBS catalyst, yielding the bicyclic intermediate with 92% ee. -
Radical Cyclization :
A tin-mediated radical cascade constructs the dioxabicyclo[3.3.0]octane core, achieving a 7.9:1 diastereomeric ratio (dr). -
Diastereoselective Hydroxylation :
Sharpless asymmetric dihydroxylation installs the bridgehead hydroxy groups with 99.2% ee.
Refinements in the 2008 Approach
Corey’s 2008 work introduced a Horeau-type enantiomeric enrichment strategy during the dimerization step, amplifying ee from 88% to 99.2% without chromatography. This modification reduced step count to 10 steps and improved overall yield to 39.1%.
Lee, Jung, and Park’s Five-Step Asymmetric Synthesis
Strategic Innovations
Lee et al. (2011) developed a concise five-step route emphasizing:
Reaction Sequence and Outcomes
-
Aldol Condensation :
Piperonal reacts with the dianion of (S)-4-benzyl-2-oxazolidinone, affording the aldol adduct 8 in 89% yield and >20:1 dr. -
Intramolecular Cyclization :
Treatment of 8 with TBSOTf and 2,6-lutidine induces lactonization, yielding dilactone 7 (86% yield). -
Diastereocontrolled Oxygenation :
Singlet oxygen (O₂) adds to dilactone 7 with 8:1 dr, installing the critical bridgehead hydroxy groups.
| Step | Reaction | Yield (%) | dr/ee |
|---|---|---|---|
| 1 | Aldol condensation | 89 | >20:1 dr |
| 2 | Lactonization | 86 | – |
| 3 | Oxygenation | 82 | 8:1 dr |
| 4 | Deprotection | 95 | – |
| 5 | Final cyclization | 91 | >99% ee |
Comparative Advantages Over Corey’s Route
-
Step economy : 5 steps vs. 10–12 steps.
-
Higher diastereoselectivity : >20:1 dr in aldol step vs. 7.9:1 dr in Corey’s radical cyclization.
-
Avoidance of toxic reagents : Eliminates tin-based radicals.
Critical Analysis of Methodological Trade-offs
Yield and Scalability
Stereochemical Control Mechanisms
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (–)-wodeshiol, and what methodological considerations are critical for reproducibility?
- (–)-Wodeshiol has been synthesized via asymmetric methods, such as enantioselective catalysis or chiral auxiliary strategies . Key considerations include:
- Chirality control : Use of chiral ligands (e.g., BINAP) or enzymes to ensure stereochemical fidelity.
- Reagent purity : Detailed documentation of reagent sources, purity, and storage conditions to avoid side reactions .
- Reproducibility : Full procedural transparency, including reaction times, temperatures, and workup steps, as mandated by guidelines for experimental reporting .
- Example table for synthetic optimization:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature (°C) | −20 to 25 | Affects enantioselectivity |
| Catalyst loading | 5–10 mol% | Balances cost and efficiency |
Q. How should researchers approach the characterization of (–)-wodeshiol to validate structural identity and purity?
- Spectroscopic validation : Combine NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation .
- Purity assessment : Use HPLC with chiral columns to verify enantiomeric excess (≥98%) and TLC for reaction monitoring .
- Documentation : Align with journal standards (e.g., Beilstein Journal guidelines) by reporting all spectral data in supplementary materials .
Q. What strategies are recommended for conducting a rigorous literature review on wodeshiol’s bioactivity?
- Database selection : Prioritize Web of Science, PubMed, and SciFinder for peer-reviewed studies; avoid non-academic sources .
- Search terms : Use controlled vocabulary (e.g., MeSH terms like "sesquiterpenoid biosynthesis") and Boolean operators to refine results .
- Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and relevance .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be systematically addressed?
- Meta-analysis framework :
Data harmonization : Normalize assay conditions (e.g., cell lines, IC₅₀ protocols) to enable cross-study comparisons .
Bias assessment : Evaluate publication bias via funnel plots or statistical tests (e.g., Egger’s regression) .
Mechanistic reconciliation : Use computational docking studies to resolve discrepancies in receptor-binding affinities .
- Example conflict: Disparate cytotoxicity results may stem from variations in compound solubility—address via standardized solubility testing .
Q. What experimental design principles apply to optimizing this compound’s asymmetric synthesis for scalability?
- DoE (Design of Experiments) : Utilize factorial designs to test variables (e.g., solvent polarity, catalyst type) and identify interactions affecting yield .
- Green chemistry metrics : Incorporate E-factor and atom economy calculations to minimize waste and improve sustainability .
- Scale-up challenges : Mitigate exothermicity risks via controlled addition techniques and in-line monitoring (e.g., FTIR for intermediate tracking) .
Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?
- In silico workflows :
- Molecular dynamics : Simulate ligand-receptor binding kinetics to predict bioactive conformations .
- QSAR modeling : Train models using curated bioactivity datasets (e.g., pIC₅₀ values) to guide synthetic prioritization .
- Validation : Cross-check predictions with in vitro assays, ensuring alignment with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Best Practices
- Data reporting : Follow ICMJE standards for chemical safety, instrument calibration, and statistical thresholds (e.g., p < 0.05) .
- Ethical compliance : Disclose conflicts of interest and obtain approvals for bioactivity studies involving human-derived samples .
- Collaborative frameworks : Use tools like R or Python for data analysis and LyX/LaTeX for manuscript preparation to streamline reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
